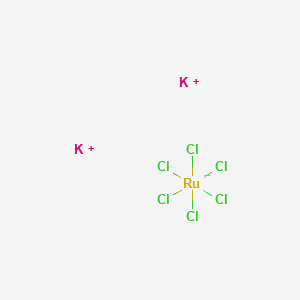

Potassium hexachlororuthenate(IV)

Description

Significance within Ruthenium Coordination Complexes

Potassium hexachlororuthenate(IV) is a quintessential example of a ruthenium(IV) coordination complex. The central ruthenium atom is in the +4 oxidation state, a common and important state for this transition metal. The [RuCl₆]²⁻ anion possesses a perfect octahedral geometry, which provides a fundamental model for studying the electronic structure, bonding, and spectroscopy of octahedral ruthenium complexes. This compound's stability and well-characterized nature make it an ideal starting point for the synthesis of a vast array of other ruthenium complexes through ligand substitution reactions.

Overview of Historical and Contemporary Research Trajectories

The history of potassium hexachlororuthenate(IV) is linked to the discovery of ruthenium in 1844 by Karl Karlovich Klaus. While Klaus initially believed he had isolated K₂RuCl₆, later analysis revealed the compound to be a nitrosopentachloro complex. The proper characterization and synthesis of pure potassium hexachlororuthenate(IV) came later, paving the way for its use in fundamental research.

Contemporary research continues to explore the unique properties of this compound. Modern studies often focus on its application in photocatalysis and as a precursor for novel materials with specific electronic and magnetic properties. Advanced spectroscopic techniques are employed to investigate its electronic states and the dynamics of its excited states, providing deeper insights into the behavior of 4d transition metal complexes. researchgate.netaps.org

Fundamental Role in Transition Metal Catalysis and Materials Science Precursor Chemistry

Potassium hexachlororuthenate(IV) is a vital precursor in the development of catalysts and advanced materials. sigmaaldrich.comsigmaaldrich.com It is extensively used in chemical synthesis, for instance, as a catalyst for the oxidation of alcohols and aldehydes. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a starting material for the synthesis of ruthenium(IV) oxide (RuO₂) and various ruthenium nanoparticles, which have applications in electronics and catalysis. sigmaaldrich.com The compound's ability to be a source of ruthenium for the creation of new molecular entities and solid-state materials underscores its importance in both academic and industrial research. guidechem.com

Properties

IUPAC Name |

dipotassium;ruthenium(4+);hexachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLNQIIEFUNTQC-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276496 | |

| Record name | dipotassium ruthenium(4+) hexachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23013-82-3, 11103-70-1 | |

| Record name | Potassium hexachlororuthenate(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dipotassium ruthenium(4+) hexachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Potassium Hexachlororuthenate Iv

Direct Synthesis Strategies from Ruthenium Precursors

The most common and direct methods for synthesizing potassium hexachlororuthenate(IV) involve the use of readily available ruthenium precursors, primarily ruthenium(III) chloride. These strategies focus on the oxidation of ruthenium(III) to ruthenium(IV) in the presence of chloride and potassium ions.

Controlled Chlorination Approaches (e.g., from Ruthenium(III) Chloride)

A prevalent method for the synthesis of potassium hexachlororuthenate(IV) involves the controlled chlorination of ruthenium(III) chloride (RuCl₃·xH₂O). sigmaaldrich.comsigmaaldrich.com This process hinges on the oxidation of the Ru(III) center to Ru(IV) using a strong oxidizing agent, typically chlorine gas. The general reaction can be represented as:

2 RuCl₃ + Cl₂ + 4 KCl → 2 K₂[RuCl₆]

In a typical experimental procedure, hydrated ruthenium(III) chloride is dissolved in a suitable solvent, often hydrochloric acid, to form a solution containing various chloro-aqua ruthenium(III) species. An excess of potassium chloride is then added to the solution. Subsequently, chlorine gas is bubbled through the solution, or the reaction is carried out in a chlorine-saturated atmosphere. The chlorine gas acts as the oxidant, converting the ruthenium(III) to ruthenium(IV). The presence of a high concentration of chloride ions from both the hydrochloric acid and potassium chloride shifts the equilibrium towards the formation of the stable hexachlororuthenate(IV) anion, [RuCl₆]²⁻. The desired product, potassium hexachlororuthenate(IV), then precipitates from the solution as a crystalline solid, which can be collected by filtration. The yield and purity of the product are sensitive to reaction conditions such as temperature, reaction time, and the concentration of reactants.

Salt Metathesis Reactions with Potassium Halides

Salt metathesis, also known as a double displacement reaction, is intrinsically involved in the synthesis of potassium hexachlororuthenate(IV). While not always a distinct step, the principle of metathesis is fundamental to the formation of the final product. science.gov In the context of the controlled chlorination described above, once the ruthenium(IV) chloro species are formed in solution, the addition of a stoichiometric excess of potassium chloride drives the precipitation of the sparingly soluble potassium hexachlororuthenate(IV).

The reaction can be conceptualized as the exchange of ions between the soluble ruthenium(IV) chloro complex in solution and the potassium chloride salt. The high concentration of potassium ions (K⁺) and hexachlororuthenate(IV) ions ([RuCl₆]²⁻) exceeds the solubility product of K₂[RuCl₆], leading to its crystallization. The efficiency of the precipitation is influenced by the solvent system and temperature. For instance, carrying out the final stages of the reaction in a less polar solvent or cooling the reaction mixture can enhance the yield of the precipitated product.

Derivatization from Related Ruthenium Complexes

Alternative synthetic strategies for potassium hexachlororuthenate(IV) involve the chemical transformation of other ruthenium complexes. These methods can be particularly useful when starting from different ruthenium-containing materials or for accessing the target compound through alternative reaction pathways.

Conversion from Aquapentachlororuthenate(III) Species

Potassium aquapentachlororuthenate(III), K₂[RuCl₅(H₂O)], is a well-characterized ruthenium(III) complex that can serve as a precursor to potassium hexachlororuthenate(IV). The synthesis from this starting material requires the oxidation of the ruthenium(III) center to ruthenium(IV) and the substitution of the coordinated water molecule with a chloride ligand.

2 K₂[RuCl₅(H₂O)] + Cl₂ → 2 K₂[RuCl₆] + 2 H₂O

The reaction conditions, including the concentration of HCl and the temperature, are critical for driving the reaction to completion and ensuring the formation of the desired hexachloro complex. The equilibrium between the aquapentachlororuthenate(III) and hexachlororuthenate(III) species is highly dependent on the chloride ion concentration. core.ac.uk Following the oxidation, the less soluble potassium hexachlororuthenate(IV) can be crystallized from the solution.

Synthesis from other Hexachlororuthenate(III) and Oxo-Bridged Diruthenium(IV) Precursors

While less common, the synthesis of potassium hexachlororuthenate(IV) can also be envisioned from other ruthenium precursors such as potassium hexachlororuthenate(III) (K₃[RuCl₆]). This would involve a straightforward oxidation of the Ru(III) center to Ru(IV). This can be accomplished using various oxidizing agents in an acidic chloride medium.

The use of oxo-bridged diruthenium(IV) complexes as precursors is another potential, though not widely documented, route. These dimeric species, often containing a Ru-O-Ru or similar core, would require cleavage of the oxo bridge and subsequent coordination with chloride ions. This would likely involve reaction in concentrated hydrochloric acid under conditions that favor the formation of the monomeric [RuCl₆]²⁻ anion. The specific conditions for such a transformation would depend on the nature and stability of the starting dimeric complex.

Optimization of Synthetic Conditions for Research-Grade Materials

The preparation of high-purity, research-grade potassium hexachlororuthenate(IV) necessitates careful control and optimization of the synthetic conditions. The quality of the final product, including its crystallinity and the level of impurities, is highly dependent on several factors. thermofisher.com

Key Optimization Parameters:

| Parameter | Effect on Synthesis | Recommended Conditions for High Purity |

| Purity of Precursors | The presence of other platinum group metals or contaminants in the starting ruthenium chloride will directly impact the purity of the final product. | Use of high-purity ruthenium(III) chloride hydrate (B1144303) is essential. sigmaaldrich.com |

| Concentration of HCl | A high concentration of hydrochloric acid is crucial to maintain a high chloride ion concentration, which suppresses the formation of aqua- and hydroxo-chloro ruthenium species and favors the formation of the stable [RuCl₆]²⁻ anion. core.ac.uk | Concentrated hydrochloric acid is typically used as the reaction medium. |

| Stoichiometry of Reactants | An excess of potassium chloride is generally used to ensure the complete precipitation of the product via the common ion effect. | A stoichiometric excess of high-purity potassium chloride is recommended. |

| Temperature and Reaction Time | The temperature influences the rate of both the oxidation and crystallization steps. Prolonged reaction times at elevated temperatures can sometimes lead to the formation of side products. | The reaction is often carried out at elevated temperatures (e.g., boiling) to facilitate the reaction, followed by controlled cooling to promote crystallization. |

| Crystallization Process | The rate of cooling and the solvent composition during crystallization significantly affect the size and quality of the crystals. Slow cooling generally leads to larger and more well-defined crystals with fewer included impurities. | Slow, controlled cooling of the reaction mixture is preferred. Recrystallization from a suitable solvent, such as aqueous HCl, can further enhance purity. mt.com |

The process of recrystallization is a powerful technique for purifying the crude product. mt.com This involves dissolving the synthesized potassium hexachlororuthenate(IV) in a minimal amount of hot, dilute hydrochloric acid and then allowing the solution to cool slowly. This process helps to remove any co-precipitated impurities and results in the formation of well-defined, high-purity crystals. The quality of research-grade material is often assessed by techniques such as X-ray diffraction to confirm the crystal structure and elemental analysis to determine the purity.

Green Chemistry Perspectives in Synthesis Development

The development of synthetic methodologies for potassium hexachlororuthenate(IV) is increasingly being viewed through the lens of green chemistry. This perspective encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of potassium hexachlororuthenate(IV), which involves the reaction of ruthenium(III) chloride with potassium chloride in the presence of chlorine gas, presents several areas for improvement from a green chemistry standpoint. sigmaaldrich.com

The core principles of green chemistry that are most relevant to the synthesis of potassium hexachlororuthenate(IV) include the pursuit of high atom economy, the use of less hazardous chemical syntheses, and the design for energy efficiency. Atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product. numberanalytics.comrsc.org In an ideal, or 100% atom-economical reaction, all the atoms of the reactants are incorporated into the final product, minimizing waste. numberanalytics.com

The traditional synthesis of potassium hexachlororuthenate(IV) can be represented by the following equation:

2 RuCl₃ + 4 KCl + Cl₂ → 2 K₂[RuCl₆]

From an atom economy perspective, this reaction is theoretically 100% atom-economical as all atoms from the reactants are incorporated into the final product. However, the practical application of green chemistry principles extends beyond theoretical atom economy to consider the nature of the reagents, solvents, and energy used. The use of chlorine gas, a toxic and hazardous substance, is a significant drawback of the traditional method. americanelements.com

Research into greener alternatives is exploring several avenues. One area of focus is the replacement of chlorine gas with a less hazardous oxidizing agent. Another approach is the investigation of alternative solvents to water, or the development of solvent-free reaction conditions. The use of natural surfactants and water as a solvent has been successfully demonstrated in the green synthesis of other complex coordination compounds, such as potassium zinc hexacyanoferrate nanocubes, suggesting potential pathways for the synthesis of potassium hexachlororuthenate(IV). rsc.org

While a fully developed and widely adopted green synthesis for potassium hexachlororuthenate(IV) is not yet established, the principles of green chemistry provide a clear framework for future research and development. The focus will likely be on developing new catalytic systems and reaction pathways that avoid hazardous reagents like chlorine gas and minimize energy consumption.

| Parameter | Traditional Synthesis | Potential Green Improvements |

| Oxidizing Agent | Chlorine Gas (Cl₂) | Alternative, less hazardous oxidants |

| Solvent | Typically aqueous | Use of greener solvents (e.g., water under optimized conditions), or solvent-free conditions |

| Energy Input | Standard heating/pressure | Lower reaction temperatures and pressures through catalysis |

| Atom Economy | Theoretically 100% | Maintain high atom economy while improving other metrics |

| Starting Materials | Sourced via conventional means | Use of sustainably sourced starting materials |

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

The detailed investigation of potassium hexachlororuthenate(IV) (K₂[RuCl₆]) relies on a suite of advanced analytical techniques. These methods provide critical insights into the electronic structure, stability, and molecular identity of this coordination complex.

Electrochemical and Redox Chemistry Investigations

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are powerful tools for probing the redox properties of [RuCl₆]²⁻. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to determine the reduction potentials and to assess the electrochemical reversibility of the Ru(IV)/Ru(III) couple.

In a typical cyclic voltammetry experiment, a potential is swept linearly from an initial value to a vertex potential and then back. For a solution containing [RuCl₆]²⁻, this sweep drives the reduction to [RuCl₆]³⁻ and its subsequent re-oxidation. The resulting voltammogram for an ideal, reversible one-electron process shows a pair of peaks—one for the cathodic (reduction) event and one for the anodic (oxidation) event.

The electrochemical behavior of the [RuCl₆]²⁻/[RuCl₆]³⁻ couple is analogous to other well-behaved, single-electron redox systems like hexachloroiridate(IV)/hexachloroiridate(III) and ferricyanide/ferrocyanide, which are known to exhibit reversible electron transfer without significant chemical complications. researchgate.netasdlib.org The key parameters obtained from a cyclic voltammogram are the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc). The formal reduction potential (E°') for the redox couple is calculated as the average of the peak potentials. For a purely reversible system, the separation between the two peak potentials (ΔEp = Epa - Epc) is theoretically 59/n mV at 25°C, where n is the number of electrons transferred (in this case, n=1). The ratio of the anodic to cathodic peak current (ipa/ipc) should be equal to one. asdlib.org

Deviations from these ideal values can indicate a quasi-reversible or irreversible electron transfer, often influenced by the electrode material or interactions with the solvent. nih.gov For instance, studies on similar ruthenium complexes have shown that the geometry of the complex can change following reduction, leading to quasi-reversible behavior characterized by a larger peak separation (ΔEp > 59 mV). nih.gov

Differential pulse voltammetry offers higher sensitivity and better resolution than cyclic voltammetry. In DPV, the current is sampled just before and at the end of a series of potential pulses superimposed on a linear potential ramp. The resulting plot of differential current versus potential yields a single, symmetric peak, the maximum of which corresponds to the redox potential. This technique is particularly useful for accurate potential measurements and for quantifying low concentrations of the electroactive species.

Table 1: Representative Cyclic Voltammetry Data for a Reversible One-Electron Redox Couple

| Parameter | Ideal Value (n=1) | Description |

|---|---|---|

| E°' | Varies | Formal reduction potential, calculated as (Epa + Epc)/2. |

| ΔEp | ~59 mV | Peak-to-peak separation (Epa - Epc). Values greater than this suggest quasi-reversibility or irreversibility. |

| ipa/ipc | 1.0 | Ratio of anodic to cathodic peak current. A ratio other than 1 can indicate follow-up chemical reactions. |

Note: The actual E°' for [RuCl₆]²⁻ depends on the solvent, electrolyte, and reference electrode used.

Potentiometric and Conductimetric Analysis of Solution Behavior

Potentiometric and conductimetric methods are used to analyze the behavior of the [RuCl₆]²⁻ ion in solution, particularly its stability and reaction equilibria, such as hydrolysis.

Potentiometric analysis involves measuring the potential difference between an indicator electrode and a reference electrode to determine the concentration of a specific ion in solution. cost-nectar.euiupac.org For [RuCl₆]²⁻, potentiometry can be used to monitor redox titrations or to study hydrolysis. The hydrolysis of the hexachlororuthenate(IV) ion, where chloride ligands are successively replaced by water molecules or hydroxide (B78521) ions, results in a change in the solution's pH. By tracking the pH of a K₂[RuCl₆] solution over time or as a function of added acid or base, the equilibrium constants for these hydrolysis steps can be determined. cost-nectar.eu

Mechanisms of Oxidation and Reduction Pathways

The reduction of the hexachlororuthenate(IV) complex primarily involves a single-electron transfer to yield the hexachlororuthenate(III) anion:

[RuCl₆]²⁻ + e⁻ ⇌ [RuCl₆]³⁻

Theoretical studies based on density functional theory suggest that this process occurs via an outer-sphere electron transfer mechanism . researchgate.net In this mechanism, the electron is transferred from the electrode to the complex (or between redox partners) without the formation of any new chemical bonds. The coordination sphere of the ruthenium ion, consisting of the six chloride ligands, remains intact during the electron transfer event. researchgate.net

The primary factors governing this process are the electronic coupling between the electron donor and acceptor and the energy required to reorganize the solvent molecules and the complex's geometry before and after the transfer. For the [RuCl₆]²⁻/[RuCl₆]³⁻ couple, the structural changes are minimal, as both species maintain an octahedral geometry. This lack of significant structural rearrangement contributes to the electrochemical reversibility often observed for this system. researchgate.net The character of the ligands has a significant impact on the electronic structure (i.e., the HOMO and LUMO energy levels) which in turn influences the redox potential. researchgate.net

Influence of Ligand Environment on Redox Potentials

The redox potential of a metal complex is highly sensitive to the nature of the ligands coordinated to the metal center. Replacing the chloride ligands in [RuCl₆]²⁻ with other ligands can dramatically alter the Ru(IV)/Ru(III) or Ru(III)/Ru(II) redox potential. This tuning effect is a cornerstone of designing ruthenium complexes for specific applications, such as catalysis or medicine. nih.gov

Several factors related to the ligand environment contribute to this effect:

Electron-Donating/Withdrawing Ability: Ligands that are strong sigma-donors (like amines) or poor pi-acceptors increase the electron density on the ruthenium center. This makes the complex easier to oxidize (or harder to reduce), resulting in a more negative (lower) redox potential. Conversely, strong pi-accepting ligands (like carbon monoxide or cyanide) withdraw electron density, making the complex easier to reduce and thus shifting the redox potential to more positive (higher) values. researchgate.netyoutube.com

Ligand Basicity: For a series of similar ligands, such as substituted azoles, a linear correlation has been observed between the ligand's basicity (pKa) and the resulting Ru(III)/Ru(II) redox potential. More basic ligands generally lead to lower redox potentials. nih.gov

Solvent and Environmental Effects: The polarity of the solvent and the possibility of specific interactions like hydrogen bonding between the ligand and the solvent can also modulate the redox potential by stabilizing one oxidation state over another. youtube.com

The systematic replacement of chloride ligands allows for the fine-tuning of the ruthenium center's redox properties over a wide potential range. nih.govacs.org

Table 2: Influence of Ligand Substitution on Ruthenium Redox Potentials (Illustrative)

| Complex | Ru Oxidation States | Redox Potential (E°' vs. Ref) | Trend vs. [RuCl₆]²⁻/[RuCl₆]³⁻ |

|---|---|---|---|

| [RuCl₆]²⁻ | IV / III | Baseline | N/A |

| [Ru(CN)₆]⁴⁻ | III / II | High positive potential | Harder to oxidize (easier to reduce) due to strong π-accepting CN⁻ ligands. researchgate.net |

| [Ru(NH₃)₆]³⁺ | III / II | Low potential | Easier to oxidize due to σ-donating NH₃ ligands. |

| mer-[RuCl₃(azole)₃] | III / II | Intermediate potential | Potential is tunable based on the basicity of the specific azole ligand used. nih.gov |

Note: This table provides a qualitative illustration. Direct comparison of potentials requires identical experimental conditions (solvent, electrolyte, reference electrode). The oxidation states shown are for the specific redox couple studied in the cited literature.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometrical optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule or crystal. For Potassium hexachlororuthenate(IV), the crystal structure has been determined to be cubic, belonging to the Fm-3m space group. osti.gov The Ru⁴⁺ ion is octahedrally coordinated to six chloride ions. osti.gov

DFT calculations can refine these experimental structures to find the theoretical minimum energy geometry. The process involves calculating the forces on each atom and iteratively moving the atoms until these forces are minimized. This optimized geometry corresponds to a stable point on the potential energy surface.

Further calculations can explore the energetic landscape around this minimum. This involves mapping the energy of the system as the geometric parameters (like bond lengths and angles) are systematically varied. This landscape can reveal information about the stability of the compound, the energy barriers for conformational changes, and potential pathways for solid-state phase transitions.

Table 1: Crystallographic Data for K₂RuCl₆

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | osti.gov |

| Space Group | Fm-3m | osti.gov |

| Ru-Cl Bond Length | 2.35 Å | osti.gov |

This interactive table provides key structural parameters for Potassium hexachlororuthenate(IV).

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are crucial in predicting how a molecule will interact with other species. numberanalytics.comyoutube.com

For the [RuCl₆]²⁻ anion, the HOMO and LUMO are primarily derived from the d-orbitals of the ruthenium center and the p-orbitals of the chlorine ligands. In an octahedral crystal field, the d-orbitals split into two sets: the lower energy t₂g orbitals and the higher energy e_g orbitals. For a Ru(IV) ion, which has a d⁴ electron configuration, the t₂g orbitals are occupied.

DFT calculations can provide a quantitative picture of the HOMO-LUMO gap, which is the energy difference between these two orbitals. This gap is a critical parameter for determining the electronic and optical properties of the compound. A recent study using resonant inelastic x-ray scattering on K₂RuCl₆ revealed a nonmagnetic J=0 ground state, which is a consequence of strong spin-orbit coupling. aps.orgresearchgate.net This finding is crucial for an accurate description of the frontier orbitals and the electronic excitations in this material. aps.orgresearchgate.net The study identified J=1 and J=2 excited states, providing a detailed picture of the low-energy electronic structure that goes beyond a simple HOMO-LUMO description. aps.org

Molecular Dynamics Simulations for Solution Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For Potassium hexachlororuthenate(IV), MD simulations can be employed to understand its behavior when dissolved in a solvent, such as water. sigmaaldrich.comsamaterials.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements over time. This allows for the study of dynamic processes like solvation, ion-pairing, and diffusion.

For K₂RuCl₆ in aqueous solution, MD simulations could model the dissociation of the salt into K⁺ and [RuCl₆]²⁻ ions and the subsequent hydration of these ions. Key aspects that could be investigated include:

Solvation Shell Structure: The arrangement of water molecules around the K⁺ and [RuCl₆]²⁻ ions.

Ion Pairing: The tendency of the K⁺ and [RuCl₆]²⁻ ions to associate in solution.

Transport Properties: The diffusion coefficients of the ions, which relate to the electrical conductivity of the solution.

Ab Initio Calculations for Reaction Pathway Analysis

Ab initio calculations, which are based on quantum mechanics from "first principles" without the use of experimental data, can be used to investigate the mechanisms of chemical reactions. For Potassium hexachlororuthenate(IV), this could involve studying its decomposition, ligand exchange reactions, or its role as a catalyst.

For example, the reduction of [RuCl₆]²⁻ to [RuCl₆]³⁻ is a known chemical process. rsc.org Ab initio calculations could be used to model the transition state of this reaction, providing insights into the energy barrier and the geometry of the activated complex. This information is crucial for understanding the kinetics of the reaction.

While specific ab initio studies on the reaction pathways of K₂RuCl₆ are scarce in the literature, the methodology is well-established for studying the reaction mechanisms of transition metal complexes.

Computational Electrochemistry Modeling

Computational electrochemistry uses theoretical methods to predict the electrochemical properties of molecules, such as their redox potentials. For Potassium hexachlororuthenate(IV), these methods could be used to calculate the standard reduction potential for the Ru(IV)/Ru(III) couple in the [RuCl₆]²⁻/[RuCl₆]³⁻ system.

These calculations typically involve:

Optimizing the geometry of both the oxidized ([RuCl₆]²⁻) and reduced ([RuCl₆]³⁻) species using a method like DFT.

Calculating the electronic energies of both species.

Including the effects of the solvent, usually through a continuum solvation model.

The difference in the Gibbs free energy between the oxidized and reduced species, combined with the free energy of the reference electrode, allows for the calculation of the redox potential. This theoretical value can then be compared with experimental electrochemical measurements.

Structure-Reactivity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. scirp.org While no specific QSAR/QSRR studies on a series of hexachlororuthenate(IV) compounds are found, the principles can be applied to understand how modifications to the structure of K₂RuCl₆ would affect its properties.

For instance, one could computationally explore a series of related compounds, such as [RuX₆]²⁻ where X is a different halogen, or where the potassium counter-ion is replaced by other alkali metals. By calculating various molecular descriptors (e.g., electronic properties, steric parameters) for each compound and correlating them with a known reactivity parameter (e.g., catalytic activity, redox potential), a QSRR model could be developed. scirp.org Such a model would allow for the prediction of the reactivity of new, unsynthesized compounds, thereby guiding the design of new materials with desired properties. Studies on other ruthenium complexes have successfully employed QSAR to predict their anti-cancer activities. scirp.orgnih.gov

Reaction Mechanisms and Kinetic Studies

Ligand Exchange and Substitution Reaction Pathways

The hexachlororuthenate(IV) anion, [RuCl₆]²⁻, is a relatively inert complex, but it can undergo ligand exchange reactions, primarily with water molecules, in aqueous solutions. These reactions are fundamental to its stability and reactivity in different chemical environments.

Aquation and Anation Kinetics

The aquation of [RuCl₆]³⁻ to [RuCl₅(H₂O)]²⁻ is a pseudo-first-order process. researchgate.net The reverse reaction, the anation of [RuCl₅(H₂O)]²⁻ by chloride ions, follows second-order kinetics. researchgate.net It is reasonable to infer that the [RuCl₆]²⁻ complex follows a similar dissociative (Sₙ1) mechanism for aquation, where the rate-determining step is the dissociation of a Ru-Cl bond, followed by the rapid coordination of a water molecule.

Table 1: Kinetic and Thermodynamic Data for the Aquation/Anation of Hexachlororuthenate(III) researchgate.net

| Parameter | Value | Conditions |

| Aquation | ||

| Rate Constant (k₆₅) | 52.1 (±3.7) x 10⁻³ s⁻¹ | 25°C |

| Activation Energy (Ea) | 90.1 (±1.2) kJ·mol⁻¹ | |

| Enthalpy of Activation (ΔH‡) | 87.7 (±1.2) kJ·mol⁻¹ | |

| Entropy of Activation (ΔS‡) | 24.7 (±4.3) J·K⁻¹·mol⁻¹ | |

| Anation | ||

| Rate Constant (k₅₆) | 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ | 25°C |

| Activation Energy (Ea) | 88.0 (±1.4) kJ·mol⁻¹ | |

| Enthalpy of Activation (ΔH‡) | 85.6 (±1.4) kJ·mol⁻¹ | |

| Entropy of Activation (ΔS‡) | -11.2 (±4.7) J·K⁻¹·mol⁻¹ | |

| Equilibrium | ||

| Equilibrium Constant (K₆) | 0.0311 M⁻¹ | 25°C |

Note: This data is for the Ru(III) complex and serves as an illustrative example.

Influence of Chloride Concentration and pH on Equilibria

The position of the aquation-anation equilibrium is significantly influenced by the concentration of chloride ions and the pH of the solution. According to Le Chatelier's principle, an increase in the chloride ion concentration will shift the equilibrium towards the hexachloro complex, [RuCl₆]²⁻. Conversely, in solutions with low chloride concentration, the formation of aquated species such as [RuCl₅(H₂O)]⁻ is favored. This principle is demonstrated in similar systems, such as the equilibrium between the hydrated cobalt(II) ion and the tetrachlorocobaltate(II) ion.

The pH of the solution also plays a critical role. In acidic solutions, the aquated species are more stable. However, as the pH increases, hydrolysis reactions can occur, leading to the formation of hydroxo and, subsequently, oxo-bridged polynuclear ruthenium species. While specific studies on the pH-dependent speciation of [RuCl₆]²⁻ were not found, the behavior of other metal-aqua ions, such as U(VI), demonstrates that pH dictates the predominant species in solution, ranging from mononuclear to polynuclear complexes. nih.gov The UV-visible absorption spectrum of a ruthenium complex solution would be expected to change with varying pH, reflecting the different coordination environments of the metal center.

Redox Reaction Mechanisms Involving Ruthenium(IV) Species

Ruthenium is known for its ability to exist in a wide range of oxidation states, and the redox chemistry of Ru(IV) is a key aspect of its reactivity. Electron transfer reactions involving Ru(IV) complexes can proceed through two primary mechanisms: outer-sphere and inner-sphere pathways.

Outer-sphere electron transfer occurs when the coordination spheres of the oxidant and reductant remain intact during the reaction. elsevierpure.comnih.gov The electron tunnels through space from the donor to the acceptor. elsevierpure.com The rate of these reactions is governed by the Franck-Condon principle and is influenced by the reorganization energy required for the complexes to adjust their bond lengths to accommodate the change in oxidation state. ias.ac.in

Inner-sphere electron transfer , in contrast, involves the formation of a bridged intermediate between the two metal centers. nih.govlookchem.com A ligand, common to both coordination spheres, facilitates the transfer of the electron. lookchem.com This mechanism is often faster than the outer-sphere pathway, especially if the bridging ligand can effectively conduct the electron.

A notable example of a redox reaction involving a Ru(IV) species is the interconversion of [RuII(bpy)(en)₂]²⁺ and [RuIV(bpy)(en-H)₂]²⁺, which involves a 2e⁻/2H⁺ transfer. These reactions can occur without the substrate binding directly to the ruthenium center, instead proceeding through precursor complexes formed via hydrogen bonding.

Photochemical Transformation Mechanisms

Potassium hexachlororuthenate(IV) can undergo photochemical reactions upon irradiation with light of appropriate wavelengths. These transformations involve the formation of excited states and transient intermediates.

Primary Photochemical Events

The primary photochemical event in the transformation of [RuCl₆]²⁻ is the absorption of a photon, leading to an electronically excited state. In the context of the photocatalytic decomposition of chloroform (B151607), it has been proposed that the [RuCl₆]²⁻ ion itself is not the photoactive species. Instead, it is transformed into an active species, suggested to be [RuCl₅(CHCl₃)]⁻, through a preliminary ligand exchange. researchgate.net The much lower rate of photodecomposition observed in deuterated chloroform (CDCl₃) suggests that the primary photochemical event involves the dissociation of a C-H bond within the coordination sphere of this intermediate. researchgate.net

Catalytic Cycle Elucidation in Homogeneous and Heterogeneous Systems

Detailed elucidation of the catalytic cycle for potassium hexachlororuthenate(IV) itself is not extensively documented, as it is widely regarded as a catalyst precursor. The active catalytic species is typically formed in situ. The nature of this active species and the subsequent catalytic cycle depend on the reaction environment, specifically whether the system is homogeneous or heterogeneous.

Homogeneous Catalysis:

In homogeneous systems, where the catalyst and reactants are in the same phase, potassium hexachlororuthenate(IV) is proposed to form soluble ruthenium species that drive the catalytic process. For the oxidation of alcohols, evidence from studies on related ruthenium complexes suggests the involvement of higher-valent ruthenium-oxo species. A plausible, though not definitively established, catalytic cycle initiated from K₂RuCl₆ in the presence of an oxidant (e.g., a co-oxidant like N-methylmorpholine N-oxide) and an alcohol can be conceptualized as follows:

Activation of the Precatalyst: The [RuCl₆]²⁻ anion likely undergoes ligand exchange and oxidation to form a Ru(IV)-oxo or a higher valent ruthenium-oxo species, which is considered the key active oxidant.

Substrate Binding: The alcohol substrate coordinates to the ruthenium-oxo center.

Hydrogen Abstraction/Hydride Transfer: The catalytic cycle proceeds via the abstraction of a hydrogen atom from the alcohol, often in a rate-determining step. This can occur through a direct hydride transfer from the alcohol's α-carbon to the oxo group, leading to the formation of the corresponding aldehyde or ketone and a reduced ruthenium species.

Product Release: The oxidized product (aldehyde or ketone) dissociates from the ruthenium center.

Catalyst Regeneration: The reduced ruthenium species is re-oxidized by the co-oxidant present in the reaction mixture, regenerating the active ruthenium-oxo species and completing the catalytic cycle.

It is noteworthy that in some ruthenium-catalyzed aerobic oxidations, a hydridometal mechanism has been postulated, involving a ruthenium hydride species as the active catalyst. However, for systems starting with K₂RuCl₆, the formation of a high-valent oxo species is a more commonly proposed pathway.

Heterogeneous Catalysis:

In heterogeneous catalysis, potassium hexachlororuthenate(IV) is often used as a precursor to prepare supported ruthenium catalysts, for instance, by impregnation onto materials like alumina (B75360) (Al₂O₃) or titania (TiO₂), followed by calcination. researchgate.net The resulting active species is typically a form of ruthenium oxide (RuO₂) or a surface ruthenium hydroxide (B78521) species.

A generalized catalytic cycle for the aerobic oxidation of an alcohol over a supported ruthenium catalyst can be described by the following steps:

Adsorption and Surface Reaction: The alcohol adsorbs onto the catalyst surface and reacts with a surface ruthenium hydroxide species to form a surface-bound alkoxide.

β-Hydride Elimination: This is often the rate-determining step, where a β-hydride is eliminated from the alkoxide, leading to the formation of the adsorbed aldehyde or ketone and a surface ruthenium hydride species.

Product Desorption: The aldehyde or ketone product desorbs from the catalyst surface.

Reaction with Oxygen: Molecular oxygen from the gas phase reacts with the surface ruthenium hydride. This step can involve the formation of an unstable peroxide intermediate.

Regeneration of Active Site: The intermediate species decomposes, eliminating water and regenerating the initial ruthenium hydroxide active site, making it available for another catalytic cycle.

Studies on methanol (B129727) oxidation on ruthenium surfaces have shown that the catalytically active state can be metallic ruthenium with adsorbed oxygen or a transient surface oxide, depending on the reaction conditions. nih.gov This highlights the dynamic nature of the catalyst surface under operational conditions.

Determination of Kinetic and Thermodynamic Parameters

The determination of kinetic and thermodynamic parameters is crucial for understanding the efficiency and mechanism of a catalytic reaction. For reactions catalyzed by potassium hexachlororuthenate(IV) and its derivatives, these parameters provide insights into the rate-limiting steps and the energy profile of the reaction.

Kinetic Parameters:

Kinetic studies on the oxidation of various organic substrates, such as amino acids and sugars, catalyzed by ruthenium species (often introduced as Ru(III) or Ru(IV) chlorides, which are closely related to K₂RuCl₆) have been conducted. ijsr.inaensiweb.comacademicjournals.org These studies often reveal the reaction order with respect to the oxidant, substrate, and catalyst.

For instance, in the ruthenium(III)-catalyzed oxidation of arginine by hexacyanoferrate(III), the reaction shows first-order dependence on the oxidant and the catalyst, while the order with respect to the substrate and alkali is concentration-dependent. ijsr.in The rate of reaction is often monitored spectrophotometrically by following the disappearance of one of the reactants.

The activation energy (Ea) is a key kinetic parameter that can be determined by studying the effect of temperature on the reaction rate, using the Arrhenius equation. For the heterogeneous oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) over a Ru(OH)ₓ/Al₂O₃ catalyst, an apparent activation energy of 94.9 kJ mol⁻¹ has been reported. In the oxidation of ruthenium metal, the apparent activation energy is approximately 160 kJ/mol.

Thermodynamic Parameters:

Thermodynamic parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated from the temperature dependence of the rate constant using the Eyring equation. These parameters provide information about the transition state of the rate-determining step.

Interactive Data Table of Kinetic and Thermodynamic Parameters for Ruthenium-Catalyzed Oxidations

| Reaction | Catalyst System | Kinetic Parameter | Value | Thermodynamic Parameter | Value (kJ/mol) |

| Oxidation of Benzyl Alcohol | Ru(OH)ₓ/Al₂O₃ | Apparent Activation Energy (Ea) | 94.9 kJ/mol | - | - |

| Oxidation of Ruthenium Metal | - | Apparent Activation Energy (Ea) | ~160 kJ/mol | - | - |

| Oxidation of Glucose (uncatalyzed) | KMnO₄ | Activation Energy (Ea) | 66.8 ± 0.6 kJ/mol | ΔH‡ | 64.2 ± 0.8 |

| ΔS‡ | -59.6 ± 0.4 J/K·mol | ||||

| Oxidation of Galactose (uncatalyzed) | KMnO₄ | Activation Energy (Ea) | 56.3 ± 0.6 kJ/mol | ΔH‡ | 53.7 ± 0.7 |

| ΔS‡ | -88.3 ± 0.5 J/K·mol | ||||

| Oxidation of Fructose (uncatalyzed) | KMnO₄ | Activation Energy (Ea) | 42.5 ± 0.6 kJ/mol | ΔH‡ | 39.9 ± 0.6 |

| ΔS‡ | -75.8 ± 0.5 J/K·mol | ||||

| Oxidation of Maltose (uncatalyzed) | KMnO₄ | Activation Energy (Ea) | 53.0 ± 0.4 kJ/mol | ΔH‡ | 50.4 ± 0.8 |

| ΔS‡ | -112.0 ± 0.5 J/K·mol | ||||

| Oxidation of Sucrose (uncatalyzed) | KMnO₄ | Activation Energy (Ea) | 80.4 ± 0.6 kJ/mol | ΔH‡ | 77.8 ± 0.8 |

| ΔS‡ | -132.3 ± 0.5 J/K·mol |

Applications in Advanced Materials and Catalysis Research

Precursor Chemistry for Ruthenium-Based Nanomaterials and Oxides

The utility of potassium hexachlororuthenate(IV) as a starting material is notable in the creation of ruthenium-containing nanomaterials and oxides. Its well-defined composition and reactivity make it a reliable precursor for these advanced materials.

Synthesis of Catalytically Active Ruthenium Nanoparticles

Potassium hexachlororuthenate(IV) serves as a valuable precursor in the synthesis of ruthenium (Ru) nanoparticles. sigmaaldrich.com These nanoparticles are of particular interest due to their catalytic properties. While various ruthenium precursors can be used, K₂RuCl₆ offers a solid, stable starting point for the controlled synthesis of these nanoparticles. The synthesis process typically involves the reduction of the ruthenium(IV) ion in a solution, leading to the formation of elemental ruthenium nanoparticles. The size and dispersion of these nanoparticles, which are crucial for their catalytic activity, can be influenced by the reaction conditions, including the choice of reducing agent and stabilizing agents.

A notable method for producing highly uniform ruthenium nanoparticles involves a self-assembly assisted synthesis. In this approach, highly-dispersed ruthenium precursors are created, which, upon annealing, result in uniform ruthenium nanoparticles. This method has been shown to produce electrocatalysts with exceptional performance for the hydrogen evolution reaction (HER) under both acidic and alkaline conditions. nih.gov

Table 1: Synthesis of Ruthenium Nanoparticles

| Precursor | Method | Nanoparticle Size | Key Feature |

|---|---|---|---|

| Potassium Hexachlororuthenate(IV) | Reduction in solution | Variable | Stable, solid precursor |

| Highly-dispersed Ruthenium Precursors | Self-assembly assisted synthesis and annealing | Uniform | Enhanced catalytic activity for HER nih.gov |

Formation of Ruthenium Dioxide (RuO₂)

Potassium hexachlororuthenate(IV) is also a precursor for the formation of ruthenium dioxide (RuO₂), a material widely used in electronic components and as an electrocatalyst. sigmaaldrich.com The synthesis of RuO₂ from K₂RuCl₆ can be achieved through thermal decomposition. When heated in the presence of oxygen, potassium hexachlororuthenate(IV) decomposes to form ruthenium dioxide. The temperature and atmosphere of the calcination process are critical parameters that determine the crystallinity and stoichiometry of the resulting RuO₂.

While direct thermal decomposition of K₂RuCl₆ is a viable route, other methods often involve the decomposition of related ruthenium compounds. For instance, ruthenium tetroxide (RuO₄) has been observed to decompose into RuO₂, and this process is influenced by humidity and temperature. researchgate.net Another common laboratory and industrial method involves the oxidation of ruthenium trichloride (B1173362) (RuCl₃). nih.gov

Catalytic Applications in Organic Synthesis

The catalytic activity of ruthenium compounds is a cornerstone of modern organic synthesis, and potassium hexachlororuthenate(IV) contributes to this field, particularly in oxidation reactions and the development of more complex catalytic systems.

Homogeneous Catalysis for Oxidation Reactions (e.g., Alcohols, Aldehydes)

Potassium hexachlororuthenate(IV) is employed as a homogeneous catalyst in the oxidation of alcohols and aldehydes. sigmaaldrich.com In these reactions, the ruthenium(IV) center can facilitate the transfer of oxygen atoms to the organic substrate. The oxidation of primary alcohols can yield either aldehydes or, with further oxidation, carboxylic acids, while secondary alcohols are oxidized to ketones. youtube.com The specific outcome of the reaction can often be controlled by the reaction conditions and the choice of a co-oxidant.

The catalytic transformation of alcohols to carboxylic acid salts using a homogeneous ruthenium complex in the presence of water as the oxygen source represents a green and efficient pathway. nih.govelsevierpure.com While specific data for K₂RuCl₆ in this exact transformation is not detailed in the provided search results, the general principle of using ruthenium complexes for such oxidations is well-established. nih.govelsevierpure.com Strong oxidizing agents like potassium dichromate(VI) are also commonly used for the oxidation of primary alcohols and aldehydes to carboxylic acids. libretexts.org

Table 2: Oxidation of Alcohols

| Substrate Type | Product | Catalyst Type | Common Oxidizing Agents |

|---|---|---|---|

| Primary Alcohol | Aldehyde | Mild Oxidizing Agent | Pyridinium chlorochromate (PCC) libretexts.org |

| Primary Alcohol | Carboxylic Acid | Strong Oxidizing Agent | Potassium dichromate(VI), Potassium permanganate (B83412) libretexts.orglibretexts.org |

Heterogeneous Catalysis Development (e.g., Supported Catalysts)

Potassium hexachlororuthenate(IV) can be utilized as a precursor for the development of heterogeneous catalysts. In this context, the soluble ruthenium salt is impregnated onto a solid support material, such as alumina (B75360), silica, or carbon. Subsequent treatment, typically involving calcination and/or reduction, converts the precursor into a catalytically active form, such as finely dispersed ruthenium metal or ruthenium oxide nanoparticles, which are anchored to the support.

The use of an anionic ruthenium cluster, K₂[Ru₄(CO)₁₃], which also contains potassium, as a precursor for supported catalysts for ammonia (B1221849) synthesis highlights the utility of potassium-ruthenium compounds in this area. catalysis.ru These catalysts, supported on materials like magnesium oxide or active carbon, have shown high efficiency. catalysis.ru Furthermore, carbon-supported ruthenium catalysts have been specifically developed for applications such as acetylene (B1199291) hydrochlorination, demonstrating the versatility of supported ruthenium systems. cjcatal.com A patent also describes a method for preparing a supported ruthenium catalyst on a non-conductive metal oxide support using one or more ruthenium precursor compounds. google.com

Hydrochlorination of Alkynes

The addition of hydrogen chloride (HCl) across the triple bond of an alkyne, known as hydrochlorination, is a significant reaction in organic synthesis for the production of vinyl chlorides. Ruthenium complexes have been investigated as catalysts for this transformation. Research has shown that ruthenium-catalyzed hydrochlorination of terminal alkynes can be achieved, and mechanistic studies have been conducted on systems such as [Cp*RuCl(cod)]/PPh₃. researchgate.net

Furthermore, ruthenium catalysts have been successfully employed in the trans-chloroalkynylation of internal alkynes, indicating the capability of ruthenium to catalyze the addition of a chlorine atom and an alkynyl group across a triple bond. acs.orgnih.gov While these studies establish the principle of ruthenium-catalyzed alkyne chlorination reactions, specific research detailing the direct use of potassium hexachlororuthenate(IV) as the catalyst or precatalyst for the hydrochlorination of alkynes is not prevalent in the provided search results. However, the development of carbon-supported ruthenium catalysts for acetylene hydrochlorination suggests a practical application for heterogeneous ruthenium catalysts in this type of reaction. cjcatal.com

Table 3: Compound Names

| Compound Name | Chemical Formula |

|---|---|

| Potassium hexachlororuthenate(IV) | K₂RuCl₆ |

| Ruthenium | Ru |

| Ruthenium Dioxide | RuO₂ |

| Ruthenium Tetroxide | RuO₄ |

| Ruthenium Trichloride | RuCl₃ |

| Potassium Dichromate(VI) | K₂Cr₂O₇ |

| Potassium Permanganate | KMnO₄ |

| Pyridinium chlorochromate | C₅H₅NH[CrO₃Cl] |

| Hydrogen Chloride | HCl |

| Alumina | Al₂O₃ |

| Silica | SiO₂ |

| Magnesium Oxide | MgO |

Hydrogenation and Other Redox-Mediated Processes

Potassium hexachlororuthenate(IV) is a valuable starting material in the field of catalysis, particularly for hydrogenation and oxidation reactions. sigmaaldrich.comchemicalbook.com While the compound itself may be used as a homogeneous catalyst, it is more frequently employed as a precursor to generate other catalytically active ruthenium species. sigmaaldrich.com Ruthenium-based catalysts are highly sought after for their efficiency in a wide range of chemical transformations.

In the realm of redox-mediated processes, K₂RuCl₆ is a precursor for catalysts used in the oxidation of alcohols and aldehydes. sigmaaldrich.comchemicalbook.com For hydrogenation, which involves the addition of hydrogen across double or triple bonds, ruthenium complexes are indispensable. chemicalbook.com These reactions are fundamental in both laboratory synthesis and large-scale industrial applications, including the production of pharmaceuticals and fine chemicals. chemicalbook.com For instance, specific ruthenium complexes are capable of selectively hydrogenating the olefin moiety in α,β-unsaturated ketones. chemicalbook.com The stability and reactivity of the ruthenium center, derived from precursors like K₂RuCl₆, are crucial for these catalytic cycles. Furthermore, K₂RuCl₆ is used as a starting point for synthesizing ruthenium nanoparticles and ruthenium(III) oxide, both of which have significant catalytic applications. sigmaaldrich.com

Exploration in Bioinorganic Chemistry Research

The unique properties of ruthenium complexes make them a subject of intense investigation in bioinorganic chemistry, particularly for their antimicrobial potential.

Research has identified ruthenium(IV) complexes as potential inhibitors of bacterial biofilm formation. Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. A study investigating the anti-biofilm activity of various chloride ruthenium(IV) compounds against Pseudomonas aeruginosa strains highlighted the significant biological activity of the hexachlororuthenate(IV) anion (RuCl₆²⁻). The research demonstrated that the presence of this anion in a complex structure was crucial for its ability to inhibit biofilm formation, reducing the total biomass. This suggests that the RuCl₆²⁻ moiety itself is a key contributor to the observed anti-biofilm effects.

The antibacterial action of ruthenium compounds is a growing area of study. For ruthenium(IV) complexes, the mechanism is linked to their electrochemical properties. A correlation has been observed between the biological activity and the half-wave potentials of the Ru(IV)/Ru(III) couple. This suggests that the ability of the ruthenium center to participate in redox processes is integral to its antibacterial effect. The mechanism is thought to involve interactions with the bacterial cell, potentially disrupting cellular processes through these redox activities. The lipophilicity of the ligands attached to the ruthenium center can also play a major role, as it affects the complex's ability to penetrate the bacterial cell membrane.

To illustrate the findings in biofilm inhibition, the following table summarizes the activity of a representative Ru(IV) complex containing the RuCl₆²⁻ anion compared to its constituent ligand.

| Compound/Strain | Biofilm Inhibition (%) |

| Complex 1 vs. P. aeruginosa PAO1 | Higher than ligand alone |

| Complex 1 vs. P. aeruginosa LES B58 | Significant activity noted |

| Ligand alone | Lower activity than the complex |

Precursor for Novel Coordination Architectures and Heterobimetallic Complexes

Potassium hexachlororuthenate(IV) is a foundational building block for the synthesis of more complex coordination compounds and advanced materials. sigmaaldrich.com Its utility as a precursor stems from the predictable reactivity of the [RuCl₆]²⁻ anion, which allows for the systematic construction of novel molecular architectures. It is a starting material for creating other ruthenium compounds, including ruthenium(III) oxide and ruthenium nanoparticles. sigmaaldrich.com

In supramolecular chemistry, a major goal is the design of polynuclear coordination arrays to study properties like magnetic exchange between metal centers. While much research has focused on 3d transition metals, complexes containing 4d metals like ruthenium are of growing interest. Analogous hexahalo-complexes, such as those of Rhenium(IV), are known to be stable and relatively inert to ligand substitution, making them excellent building blocks (ligands) for constructing heteropolynuclear complexes with first-row transition metals. sigmaaldrich.com This principle extends to K₂RuCl₆, where the [RuCl₆]²⁻ unit can be incorporated into larger structures, allowing for the creation of heterobimetallic systems with potentially unique magnetic or electronic properties.

Development of Materials with Tailored Electronic and Optical Behavior

Potassium hexachlororuthenate(IV) serves as a precursor in the synthesis of materials designed for specific electronic applications. sigmaaldrich.comsigmaaldrich.com One of the key applications is in the development of components for Proton Exchange Membrane (PEM) fuel cells. sigmaaldrich.comsigmaaldrich.com PEM fuel cells rely on a variety of specialized materials, including the membrane electrode assembly (MEA), which consists of an ionomer membrane, catalyst layers, and gas diffusion layers. idtechex.comidtechex.com The catalyst, crucial for the cell's operation at low temperatures, is typically based on platinum group metals. idtechex.com K₂RuCl₆ is used as a material synthesis precursor to create these advanced catalytic materials, where the electronic interaction between ruthenium and other metals can enhance performance and durability. sigmaaldrich.comsigmaaldrich.com

Furthermore, research into related potassium-containing compounds demonstrates the potential for creating materials with tailored optical and electronic properties. For example, computationally predicted sodium-potassium-antimonide crystals are being studied for their favorable characteristics as photocathodes in particle accelerators, owing to their specific band gap structures and optical spectra. americanelements.com This highlights a broader strategy in materials science where simple inorganic precursors like potassium hexachlororuthenate(IV) are essential for fabricating complex functional materials with precisely controlled electronic and optical behaviors for energy and high-technology applications. americanelements.com

Interactions with Diverse Chemical Environments and Complex Equilibria

Solution Chemistry in Various Acidic and Aqueous Media

The solution chemistry of potassium hexachlororuthenate(IV) is characterized by complex equilibria, primarily involving the stepwise substitution of chloride ligands by water molecules, a process known as aquation. In aqueous and acidic solutions, the hexachlororuthenate(IV) anion, [RuCl₆]²⁻, is not indefinitely stable and undergoes hydrolysis. This process involves the sequential replacement of chloride ions by water, leading to the formation of a series of aquated species.

The initial step in this equilibrium is the formation of the pentachloroaqua complex: [RuCl₆]²⁻ + H₂O ⇌ [RuCl₅(H₂O)]⁻ + Cl⁻

This is followed by further aquation to form the tetrachlorodiaqua species: [RuCl₅(H₂O)]⁻ + H₂O ⇌ [RuCl₄(H₂O)₂] + Cl⁻

The extent of aquation is dependent on factors such as chloride ion concentration, pH, and temperature. In concentrated hydrochloric acid, the equilibrium is shifted towards the stable [RuCl₆]²⁻ anion. The presence of a high concentration of chloride ions is crucial during the synthesis of potassium hexachlororuthenate(IV) to ensure the complete formation of the hexachloro complex and promote its crystallization.

Interaction with Organic Substrates and Solvents

Potassium hexachlororuthenate(IV) exhibits notable interactions with various organic compounds, functioning both as a soluble species in certain organic solvents and as a catalytic precursor for reactions involving organic substrates.

The compound is soluble in several polar organic solvents, which facilitates its use in a variety of reaction media. sigmaaldrich.comsamaterials.comsamaterials.com This solubility is critical for its application in homogeneous catalysis.

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | sigmaaldrich.com |

| Alcohol | Soluble | sigmaaldrich.comsamaterials.com |

| Acetone | Soluble | sigmaaldrich.comsamaterials.com |

| Pyridine | Soluble | samaterials.com |

In terms of reactivity, potassium hexachlororuthenate(IV) is widely employed as a catalyst, particularly for the oxidation of organic substrates like alcohols and aldehydes. sigmaaldrich.com It also serves as a starting material for the synthesis of other ruthenium compounds. sigmaaldrich.com Furthermore, dissolved hexachlororuthenate(IV) has been shown to effectively catalyze the photodecomposition of chloroform (B151607).

Formation of Mixed-Ligand Complexes and Speciation Studies

Potassium hexachlororuthenate(IV) is a valuable precursor for the synthesis of a wide array of ruthenium complexes through ligand substitution reactions. In these reactions, one or more of the chloride ligands in the [RuCl₆]²⁻ anion are replaced by other ligands, leading to the formation of mixed-ligand complexes. The specific species formed depends on the nature of the incoming ligand, the solvent system, and the reaction conditions.

These substitution reactions allow for the fine-tuning of the electronic and steric properties of the resulting ruthenium center for various applications. The ligands can range from simple solvent molecules to complex organic molecules with specific donor atoms.

A documented example includes the reaction of potassium hexachlororuthenate(IV) with acetonyltriphenylphosphonium chloride in a dimethyl sulfoxide (B87167) (DMSO)-ethanol mixture, where chloride and DMSO ligands are present in the final complex anion. The general reactivity allows for substitutions with various other organic ligands, including bipyridine and triphenylphosphonium derivatives.

| Reactant Ligand | Resulting Complex Type | Reference |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Mixed chloro-sulfoxide complexes | |

| Bipyridine | Mixed chloro-diimine complexes | |

| Triphenylphosphonium derivatives | Mixed chloro-phosphine complexes |

Influence of Counter-Ions on Complex Stability and Reactivity

The stability and reactivity of the hexachlororuthenate(IV) anion can be influenced by the nature of the counter-ion present in the crystal lattice and in solution. The counter-ion affects properties such as solubility, crystal lattice energy, and potentially the reactivity of the anionic complex. A comparison between potassium hexachlororuthenate(IV) and its ammonium (B1175870) counterpart, ammonium hexachlororuthenate(IV), illustrates this influence.

During the synthesis of K₂RuCl₆, an excess of potassium chloride is added to the medium. This high concentration of K⁺ ions helps to shift the equilibrium, favoring the formation of the K₂RuCl₆ salt and promoting its precipitation due to the stability of its crystal lattice.

The ammonium salt, (NH₄)₂RuCl₆, exhibits different properties. For instance, the ammonium counter-ion can enhance solubility in certain polar solvents compared to the potassium salt. This difference in solubility can be advantageous in catalytic systems where the choice of solvent is critical. The thermal stability also differs, as the ammonium salt may undergo decomposition pathways involving the release of ammonia (B1221849) at elevated temperatures. The use of ammonium hexachlororuthenate is noted in industrial applications, such as the recovery and purification of ruthenium. thermofisher.krchemicalbook.com

| Property | Potassium Hexachlororuthenate(IV) (K₂RuCl₆) | Ammonium Hexachlororuthenate(IV) ((NH₄)₂RuCl₆) | Reference |

|---|---|---|---|

| Molecular Weight | 391.98 g/mol | 349.87 g/mol | sigmaaldrich.comsamaterials.com |

| Appearance | Brown to very dark brown crystalline powder | Red-brown powder | sigmaaldrich.comsamaterials.com |

| Role in Synthesis | Excess K⁺ shifts equilibrium to favor crystallization | Used in precipitation for ruthenium recovery and purification | thermofisher.krchemicalbook.com |

| Solubility Profile | Soluble in water, alcohol, acetone | Soluble in water and organic solvents like ethanol, acetone, and pyridine | sigmaaldrich.comsamaterials.comsamaterials.com |

Advanced Thermal and Microscopic Analysis of Derived Materials and Decomposition Pathways

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiling

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material and to profile its decomposition by measuring changes in mass as a function of temperature.

Research on hybrid ruthenium halide perovskites provides insight into the thermal behavior of related compounds. For instance, the TGA of compounds containing isolated [RuCl₆]²⁻ octahedra, similar to the structure in potassium hexachlororuthenate(IV), has been conducted under a nitrogen atmosphere. escholarship.org A study on methylammonium (B1206745) hexachlororuthenate(IV) (MA₂RuCl₆), which also features the [RuCl₆]²⁻ anion, indicates its thermal decomposition profile. escholarship.orgnsf.gov While specific TGA data for the direct decomposition of potassium hexachlororuthenate(IV) is not extensively detailed in the provided search results, analysis of a TGA curve for K₂RuCl₆ reveals its thermal stability up to a certain temperature, after which decomposition occurs. escholarship.org The thermal decomposition of related ammonium (B1175870) hexachlororuthenate, (NH₄)₂RuCl₆, has also been studied, highlighting the importance of understanding these pathways for the creation of ruthenium products. researchgate.net

Table 1: Thermogravimetric Analysis (TGA) Data Summary

| Compound | Key Observations | Reference |

|---|---|---|

| K₂RuCl₆ | Exhibits thermal stability up to a specific temperature before decomposition. | escholarship.org |

| MA₂RuCl₆ | TGA performed to understand thermal decomposition profile of a related hybrid perovskite. | escholarship.orgnsf.gov |

| (NH₄)₂RuCl₆ | Thermal decomposition process monitored to understand the formation of Ru products. | researchgate.net |

Note: This table is interactive and can be sorted by column.

Differential Scanning Calorimetry (DSC) for Energetic Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. This method is used to study energetic transitions such as melting, crystallization, and phase transitions.

Electron Microscopy Techniques

Electron microscopy is a critical tool for visualizing the morphology and internal structure of materials at high resolution.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a material. In the context of materials derived from potassium hexachlororuthenate(IV), SEM is used to characterize the morphology of resulting ruthenium-based nanoparticles and structures. For instance, SEM analysis of ruthenium particles obtained from the decomposition of a ruthenium precursor revealed their surface morphology. researchgate.net

Transmission Electron Microscopy (TEM) is employed to analyze the internal structure, size, and shape of nanomaterials. Ruthenium nanoparticles synthesized using various methods where potassium hexachlororuthenate(IV) can act as a precursor are often characterized by TEM. Studies have shown the formation of well-dispersed ruthenium nanoparticles with mean sizes in the nanometer range. nih.gov For example, TEM images have confirmed the synthesis of ruthenium nanoparticles with nearly uniform size and an average diameter of approximately 5 nm. researchgate.net High-Resolution TEM (HRTEM) can further provide details on the crystalline structure of these nanoparticles. us.es

Table 2: Electron Microscopy Findings for Ruthenium Nanoparticles

| Analysis Technique | Observation | Particle Size (nm) | Reference |

|---|---|---|---|

| SEM | Surface morphology of ruthenium particles. | N/A | researchgate.net |

| TEM | Well-distributed, nearly uniform sized nanoparticles. | ~5 | researchgate.net |

| TEM | Well-dispersed nanoparticles in ionic liquids. | 1.3 - 2.2 | nih.gov |

| HRTEM | Analysis of the crystal structure of nanoparticles. | N/A | us.es |

Note: This table is interactive and can be sorted by column.

Surface Science Characterization

Surface-sensitive techniques are essential for determining the elemental composition and chemical states at the surface of a material, which are often critical for its performance in applications like catalysis.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative information about the elemental composition and the chemical (oxidative) state of the elements within the top few nanometers of a material's surface. For materials derived from potassium hexachlororuthenate(IV), such as ruthenium nanoparticles or oxides, XPS is invaluable. For example, XPS has been used to confirm the presence of stabilizing ligands on the surface of ruthenium nanoparticles. us.es Furthermore, in studies of catalysts derived from ruthenium precursors, XPS is employed to determine the oxidation state of ruthenium, which is crucial for understanding the catalytic activity. nih.gov

Temperature Programmed Reduction (TPR) for Reducibility Studies

Temperature Programmed Reduction is a powerful technique used to study the reducibility of metal oxide species present on a catalyst's surface. mdpi.com In a typical TPR experiment, a flow of a reducing gas mixture, commonly hydrogen in an inert carrier like argon or nitrogen, is passed over the catalyst sample. mdpi.compku.edu.cn The temperature of the sample is increased at a constant rate, and the consumption of the reducing gas (hydrogen) is monitored by a thermal conductivity detector (TCD). mdpi.compku.edu.cn The resulting plot of hydrogen consumption versus temperature, known as a TPR profile, provides a fingerprint of the reduction processes. mdpi.com

For materials derived from potassium hexachlororuthenate(IV), such as ruthenium catalysts supported on oxides (e.g., Al₂O₃, SiO₂, TiO₂), TPR is essential for determining the temperature at which the ruthenium oxide species (formed during calcination of the precursor) are reduced to metallic ruthenium (Ru⁰). mdpi.comresearchgate.net This information is critical for establishing effective catalyst activation procedures.

The TPR profile of a supported ruthenium catalyst typically shows distinct reduction peaks. For instance, the reduction of dispersed RuO₂ species on a carbon support has been observed to initiate at temperatures between 50°C and 200°C. mdpi.com The exact temperature and shape of the reduction peaks are highly sensitive to the nature of the support material and the presence of any promoters. The interaction between the ruthenium species and the support can significantly affect the reduction temperature. For example, a strong interaction between ruthenium and a support like zinc oxide can retard the reduction process, shifting the TPR peaks to higher temperatures compared to a pure ruthenium catalyst. ncu.edu.tw Conversely, interactions with other oxides, like Fe₂O₃, can lower the reduction temperature. pku.edu.cn

The data below, compiled from typical findings for supported ruthenium catalysts, illustrates the kind of information obtained from TPR analysis.

| Catalyst System | Temperature Range (°C) | Assignment of Reduction Peak | Reference |

|---|---|---|---|

| Ru/C | 50 - 200 | Reduction of surface RuO₂ to metallic Ru | mdpi.com |

| Ru/Al₂O₃ | 200 - 400 | Reduction of dispersed ruthenium oxide species | researchgate.net |

| Ru-Zn/SiO₂ | > 350 | Reduction of RuOₓ species with strong Zn interaction | ncu.edu.tw |

Temperature Programmed Desorption (TPD) for Adsorption/Desorption Phenomena

Temperature Programmed Desorption (TPD) is a technique used to investigate the adsorbent-adsorbate interactions on a catalyst surface. tandfonline.com The process involves first adsorbing a probe molecule (e.g., hydrogen, carbon monoxide, ammonia) onto the catalyst surface at a specific temperature. After removing any weakly bound or gas-phase probe molecules, the catalyst is heated at a linear rate in a stream of inert gas. tandfonline.com A detector, often a mass spectrometer, measures the concentration of the desorbed molecules as a function of temperature. tandfonline.com The resulting TPD spectrum provides information about the number, nature, and strength of active sites on the catalyst surface.

For ruthenium catalysts derived from potassium hexachlororuthenate(IV), TPD studies using various probe molecules reveal critical surface characteristics:

Hydrogen TPD (H₂-TPD): This analysis probes the sites capable of adsorbing hydrogen, which are often the active sites for hydrogenation reactions. H₂-TPD profiles for supported Ru catalysts frequently show a two-peak profile. researchgate.netncu.edu.tw A low-temperature peak (around 150°C) is typically assigned to hydrogen adsorbed on metallic ruthenium sites, while a high-temperature peak can be attributed to hydrogen spillover from the metal particles to the support material. researchgate.net

Carbon Monoxide TPD (CO-TPD): CO is a strong chemisorbent on noble metals and is used to titrate metallic surface sites. The desorption temperature of CO provides insight into the strength of the metal-adsorbate bond.

Carbon Dioxide TPD (CO₂-TPD): As an acidic molecule, CO₂ is used to probe the basicity of a catalyst surface. The desorption peak temperature correlates with the strength of the basic sites. For instance, the addition of alkali promoters like sodium or potassium to a Ru catalyst leads to a shift in CO₂ desorption peaks to higher temperatures, indicating an increase in surface basicity. researchgate.netacs.org

The following table summarizes representative findings from TPD studies on supported ruthenium catalysts.

| Probe Molecule | Catalyst System | Desorption Peak Temp. (°C) | Interpretation | Reference |

|---|---|---|---|---|

| Hydrogen (H₂) | Ru/TiO₂ | ~150 | H₂ desorption from metallic Ru sites | researchgate.net |

| Hydrogen (H₂) | Ru/Al₂O₃ | >200 | H₂ spillover from Ru to the support | researchgate.net |

| Carbon Dioxide (CO₂) | Ru/m-ZrO₂ | <250 | Desorption from weak basic sites | researchgate.net |

| Carbon Dioxide (CO₂) | Na-promoted Ru/m-ZrO₂ | >400 | Desorption from strong basic sites introduced by Na | researchgate.net |

Low-Temperature N₂ Adsorption/Desorption for Surface Area and Porosity

Low-temperature nitrogen adsorption/desorption is a standard method for determining the textural properties of porous materials, including supported catalysts. The analysis is typically performed at the temperature of liquid nitrogen (77 K). By measuring the amount of nitrogen gas adsorbed and desorbed at various relative pressures (P/P₀), an adsorption-desorption isotherm is generated.

From this isotherm, several key parameters can be calculated:

BET Surface Area: The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in a specific relative pressure range to calculate the total surface area of the material. This is a critical parameter as a higher surface area often provides more sites for catalyst dispersion.

Pore Volume and Pore Size Distribution: The isotherm shape and the hysteresis loop (the gap between the adsorption and desorption branches) provide information about the pore structure. According to IUPAC classification, Type IV isotherms with a hysteresis loop are characteristic of mesoporous materials (pore diameter 2-50 nm), which are common for supported catalysts. mdpi.com The Barrett-Joyner-Halenda (BJH) method is often used to calculate the pore size distribution from the desorption branch of the isotherm.

A summary of typical textural properties for a supported catalyst is presented in the table below.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Isotherm Type | Reference |

|---|---|---|---|---|---|

| Ru on Activated Carbon | ~1640 | ~1.03 | ~2.5 | Type IV | |

| Ru on Mesoporous Silica | ~1000 | ~0.95 | ~3.8 | Type IV | |

| Ru on Alumina (B75360) | ~250 | ~0.50 | ~8.0 | Type IV |

Future Research Avenues and Unexplored Frontiers

Directed Synthesis of Analogous Ruthenium(IV) Hexahalide Complexes